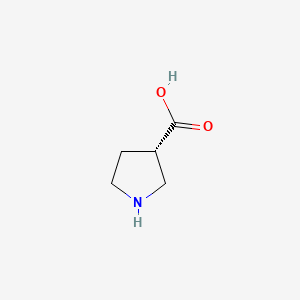

(S)-Pyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

(S)-Pyrrolidine-3-carboxylic acid is a chiral amino acid derivative with a pyrrolidine ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S)-Pyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from proline, which undergoes a series of chemical transformations to yield the desired compound. Another method involves the use of chiral catalysts to induce the formation of the (S)-enantiomer during the synthesis process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. This method is preferred due to its efficiency and the ability to produce large quantities of the compound with minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding keto derivative.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride can be used to convert the carboxyl group into an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as keto derivatives, alcohols, and substituted amides.

Applications De Recherche Scientifique

(S)-Pyrrolidine-3-carboxylic acid is a cyclic amino acid with a variety of applications, particularly in the fields of pharmaceutical chemistry and organic synthesis . Its unique structure and chemical properties make it a valuable building block for synthesizing complex molecules with diverse biological activities .

Scientific Research Applications

This compound as a catalyst this compound and its derivatives are effective catalysts in various enantioselective reactions, which are reactions that produce a specific chiral isomer of a molecule .

- Mannich-type reactions this compound can catalyze anti-selective Mannich-type reactions, which are useful for creating complex molecules with specific stereochemical properties .

- Aldol reactions Derivatives of this compound have been used as catalysts in direct aldol reactions, which form carbon-carbon bonds between aldehydes and ketones .

This compound in Pharmaceutical Chemistry this compound and its derivatives are used in the synthesis of various pharmaceutically active compounds .

- Treatment of central nervous system disorders (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids can be used as intermediates in the preparation of drugs targeting central nervous system disorders .

- Treatment of neurodegenerative disorders Branched alkyl pyrrolidine-3-carboxylic acids have shown potential in treating neurodegenerative disorders like Alzheimer's, Huntington's, Parkinson's disease, and Amyotrophic Lateral Sclerosis. They can also be used to treat acute brain injuries such as stroke and head trauma .

- Analgesic activity Certain pyrrolidine-3-carboxylic acid derivatives have demonstrated analgesic activity and potential use in treating pain and inflammatory disorders .

This compound in organic synthesis this compound serves as a versatile building block in the synthesis of complex organic molecules .

- Asymmetric synthesis of amino acids this compound is used in the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, which are important building blocks in medicinal chemistry .

- Synthesis of pyrrolidine derivatives this compound can be used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids via organocatalytic enantioselective Michael addition reactions .

This compound in peptide synthesis this compound is utilized in peptide synthesis .

- Peptide synthesis this compound is employed in solution-phase peptide synthesis .

- Constrained beta-proline analogues this compound can be used to create constrained beta-proline analogues, which are incorporated into peptides to enhance their enzymatic hydrolysis resistance and modify their biological activity .

Mécanisme D'action

The mechanism by which (S)-Pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring structure allows it to fit into active sites of enzymes, where it can act as an inhibitor or substrate. The carboxyl group can form hydrogen bonds with amino acid residues in the active site, stabilizing the compound’s binding.

Comparaison Avec Des Composés Similaires

Similar Compounds

Proline: A structurally similar amino acid with a pyrrolidine ring.

Pyrrolidine-2-carboxylic acid: Another derivative with a different substitution pattern on the pyrrolidine ring.

Uniqueness

(S)-Pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the position of the carboxyl group on the pyrrolidine ring. This configuration imparts distinct chemical and biological properties, making it valuable in various applications.

Activité Biologique

(S)-Pyrrolidine-3-carboxylic acid, also known as proline, is an amino acid that plays a significant role in various biological processes. Its structural characteristics contribute to its diverse biological activities, including its involvement in protein synthesis, cellular signaling, and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Structural Characteristics

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molar Mass : 115.13 g/mol

- CAS Number : 1501969

The compound features a pyrrolidine ring with a carboxylic acid group attached at the third position, which is crucial for its biological activity.

-

Endothelin Receptor Antagonism :

This compound derivatives have been studied for their ability to act as endothelin receptor antagonists. Specifically, compounds derived from this acid exhibit high affinity for the ETA receptor with selectivity ratios favoring ETA over ETB receptors. For instance, one study reported a Ki value of 0.034 nM for ETA receptors, demonstrating potent antagonistic activity . -

Anticancer Properties :

Recent research has explored the anticancer potential of this compound derivatives. In vitro studies using A549 human lung cancer cells showed that specific derivatives significantly reduced cell viability, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) indicated that modifications to the substituents on the pyrrolidine ring could enhance anticancer efficacy . -

Neuroprotective Effects :

The compound has been implicated in neuroprotection, particularly in conditions like epilepsy and neurodegenerative disorders. Its derivatives have shown promise in improving cognitive function and reducing seizure activity in animal models .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Anticancer Activity

In a study investigating the anticancer properties of this compound derivatives, researchers treated A549 cells with various concentrations of these compounds. The results indicated that certain derivatives reduced cell viability by up to 78% compared to control groups, with notable enhancements observed when specific substituents were introduced on the phenyl ring . This highlights the potential for developing new therapeutic agents targeting cancer.

Case Study: Neuroprotective Effects

A study focusing on the neuroprotective effects of pyrrolidine derivatives reported that these compounds exhibited anticonvulsant properties in mouse models. The administration of specific derivatives resulted in a significant reduction in seizure frequency and duration compared to untreated controls, suggesting their utility in managing epilepsy and related disorders .

Propriétés

IUPAC Name |

(3S)-pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEIBKXSIXOLOL-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363568 | |

| Record name | (S)-Pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72580-53-1 | |

| Record name | (S)-Pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can (S)-Pyrrolidine-3-carboxylic acid be used as a scaffold for developing organocatalysts, and if so, how does its self-assembly with co-catalysts impact its catalytic activity?

A2: Yes, this compound has shown promise as a scaffold for organocatalysts. [] Researchers have successfully synthesized organocatalysts by attaching supramolecular receptors to PCA, enabling it to self-assemble with complementary co-catalysts. This self-assembly, driven by hydrogen bonding, has been confirmed through NMR and X-ray crystallography. [] Interestingly, the presence of these co-catalysts significantly enhances the catalytic activity of PCA derivatives in asymmetric Michael reactions, particularly with ketones. [] This suggests that the self-assembly process fine-tunes the catalyst's structure and properties, leading to improved catalytic efficiency and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.